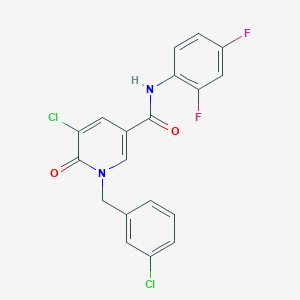

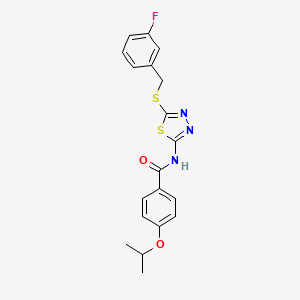

![molecular formula C23H24ClN5O2 B2847419 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide CAS No. 1396860-77-7](/img/structure/B2847419.png)

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

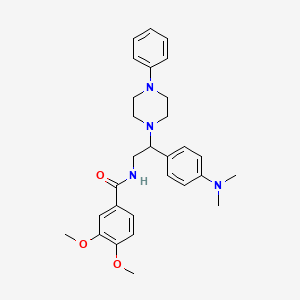

The compound is a derivative of a class of compounds that have been studied for their anti-tubercular activity . These compounds are designed and synthesized as potential anti-tubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

科学的研究の応用

Histamine H4 Receptor Ligands

One significant application is in the development of histamine H4 receptor (H4R) ligands. Research conducted by Altenbach et al. (2008) focused on synthesizing a series of 2-aminopyrimidines as H4R ligands, starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Through structure-activity relationship (SAR) studies, they optimized the compound's potency, leading to the identification of analogs with potent in vitro activity and in vivo anti-inflammatory and antinociceptive effects. This supports the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Anticancer and Anti-inflammatory Agents

Another research avenue explores the compound's role as an anticancer and anti-inflammatory agent. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives exhibiting both anticancer and anti-5-lipoxygenase activities, suggesting a dual therapeutic approach for cancer and inflammation management (Rahmouni et al., 2016).

Mast Cell Stabilizing Properties

Compounds with N-benzylpiperazino derivatives have been evaluated for their H1-antihistamine activity and ability to stabilize mast cells, indicating their potential utility in managing allergic reactions and anaphylaxis. Buckle et al. (1986) reported on derivatives showing significant inhibition of histamine release, underscoring their antianaphylactic activity in specific models (Buckle et al., 1986).

Peripheral Benzodiazepine Receptor Ligands

The research conducted by Selleri et al. (2005) involved synthesizing and binding studies of new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. Their study aimed to investigate the variability of substituents and proposed a 3D-QSAR model to evaluate different substitutions' effects on the acetamide moiety, revealing compounds with high affinity for PBR and potential modulation of steroid biosynthesis in glioma cells (Selleri et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O2/c24-19-8-4-5-9-20(19)31-16-23(30)27-21-14-22(26-17-25-21)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXHFJDIKAWDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)

![8-(3,5-Dimethylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2847351.png)

![3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2847352.png)

![1-(4-Phenyl-2-thiazolyl)-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2847358.png)